molecular formula C5H4ClF3N2 B171567 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 161038-55-7

3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B171567
CAS No.: 161038-55-7
M. Wt: 184.55 g/mol
InChI Key: YUCYYODSLSAZNB-UHFFFAOYSA-N
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Description

3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H4ClF3N2 It is a pyrazole derivative characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-methyl-1H-pyrazole with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like copper(I) iodide to facilitate the trifluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.

    Coupling Reactions: Catalysts such as palladium or copper are employed, along with ligands and bases, to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the development of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.

Biological Activity

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds known for their significant medicinal properties. They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antitumor, and antiviral effects . The incorporation of trifluoromethyl groups in pyrazole derivatives often enhances their biological activity due to improved lipophilicity and metabolic stability .

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of hydrazines with appropriate carbonyl compounds. The trifluoromethyl group is particularly notable for its influence on the compound's electronic properties and biological activity .

Anticancer Activity

Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For example, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. These compounds often act by disrupting microtubule assembly and enhancing caspase activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23110.0Apoptosis induction via caspase activation
Other Pyrazole DerivativeHepG28.5Microtubule destabilization

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various models. It has shown comparable efficacy to established anti-inflammatory drugs like indomethacin, significantly inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Anti-inflammatory Activity Comparison

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference Drug
This compound85% at 10 µM93% at 10 µMDexamethasone (76% TNF-α)

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits moderate antimicrobial activity against various bacterial strains (e.g., E. coli, Bacillus subtilis) and antifungal properties against phytopathogenic fungi such as Gibberella zeae . The trifluoromethyl group contributes to the enhanced potency observed in these activities.

Case Studies

Several studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Anticancer Study : A series of pyrazole derivatives were tested against MDA-MB-231 cells, demonstrating significant apoptosis induction at concentrations as low as 1 µM. The study emphasized the role of the trifluoromethyl group in enhancing bioactivity .
  • Anti-inflammatory Research : In a carrageenan-induced edema model, compounds similar to this compound showed substantial anti-inflammatory effects, suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Evaluation : A study evaluating various pyrazole derivatives against bacterial strains revealed that certain derivatives exhibited over 50% inhibition at concentrations lower than standard antibiotics, indicating their potential as new antimicrobial agents .

Properties

IUPAC Name

3-chloro-1-methyl-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c1-11-3(5(7,8)9)2-4(6)10-11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCYYODSLSAZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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